molecular formula C14H12O2 B14324867 2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 109327-40-4

2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14324867
CAS No.: 109327-40-4
M. Wt: 212.24 g/mol
InChI Key: PBDXDDGIHFMBQO-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a dihydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a naphthalene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts such as palladium or copper salts are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanethiol: Contains a furan ring with a sulfanylmethyl group.

    Furan-2-ylacetonitrile: Features a furan ring with an acetonitrile group.

    Furan-2-yl-lithium: A furan ring with a lithium substituent .

Uniqueness

2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

109327-40-4

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-(furan-2-yl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C14H12O2/c15-14-11-5-2-1-4-10(11)7-8-12(14)13-6-3-9-16-13/h1-6,9,12H,7-8H2

InChI Key

PBDXDDGIHFMBQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3=CC=CO3

Origin of Product

United States

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